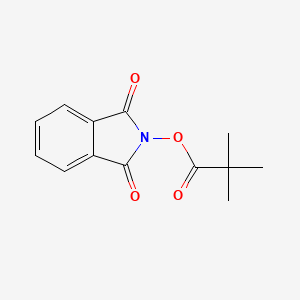

1,3-Dioxoisoindolin-2-yl pivalate

Description

Contextualization within Acylating Reagents and Protective Group Chemistry

Acylating reagents are fundamental tools in organic synthesis, enabling the introduction of an acyl group (R-C=O) onto a substrate. These reagents vary widely in reactivity, from highly reactive acid chlorides to more moderate esters and anhydrides. N-acylphthalimides, including 1,3-dioxoisoindolin-2-yl pivalate (B1233124), function as effective acyl transfer agents. mdpi.comrsc.org They are considered bench-stable and highly reactive precursors for generating acyl-metal intermediates, which are valuable in cross-coupling reactions. mdpi.com

The reactivity of N-acylphthalimides is attributed to the electronic nature of the phthalimide (B116566) group. The two carbonyl groups flanking the nitrogen atom make the N-C(O) bond susceptible to cleavage, facilitating the transfer of the acyl moiety. mdpi.com This class of compounds has been specifically highlighted for its utility in decarboxylative couplings, a modern synthetic strategy for forming carbon-carbon bonds. porphyrin-systems.de

While the pivaloyl group is well-known for its use in protecting group chemistry, particularly for alcohols, its role in 1,3-dioxoisoindolin-2-yl pivalate is primarily that of an active acyl component rather than a passive protecting group. The compound is designed to deliver the pivaloyl group to other molecules.

Overview of N-Acylphthalimide Derivatives in Synthesis

The phthalimide group itself is a cornerstone of synthetic chemistry, most famously utilized in the Gabriel synthesis to prepare primary amines from a masked form of ammonia. byjus.commasterorganicchemistry.comwikipedia.org The imide hydrogen is acidic, allowing for easy formation of the phthalimide anion, a potent nucleophile for reacting with alkyl halides. wikipedia.org

Building on this foundation, N-acylphthalimides and related N-oxyphthalimides have been developed as versatile reagents. They can be synthesized from N-hydroxyphthalimide and carboxylic acid derivatives. acs.org Research has shown that N-acylphthalimides are effective precursors for creating biologically important N,O-acetal structures. researchgate.net

A significant area of application for these compounds is in radical chemistry. N-acyloxyphthalimides can act as precursors to nitrogen radicals under visible light photocatalysis, enabling advanced reactions like the C-H amination of arenes. acs.org Specifically, when the acyl group is derived from an alkyl carboxylic acid, as in this compound, visible light-induced reduction can lead to decarboxylative fragmentation, releasing carbon dioxide and an alkyl radical. acs.org More broadly, N-acylphthalimides are employed as acyl coupling reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, reacting with boronic acids to form functionalized ketones. mdpi.com

Scope and Significance of the Pivaloyl Moiety in Synthetic Strategies

The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is characterized by its sterically demanding tert-butyl substituent. mdpi.com This steric bulk is a key feature that dictates its synthetic applications. In protective group chemistry, the pivaloyl group is substantially more stable than other acyl protecting groups like acetyl or benzoyl, requiring more stringent conditions for its removal. researchgate.netnih.gov It is often introduced using pivaloyl chloride or pivalic anhydride (B1165640). mdpi.comporphyrin-systems.de

In the context of this compound, the significance of the pivaloyl moiety extends beyond simple protection. Its primary role is to participate in acylation reactions where the entire pivaloyl group is transferred. The steric hindrance of the tert-butyl group can influence the selectivity and outcome of these reactions. In decarboxylative coupling reactions, the reagent serves as a source of the pivaloyl group, which is then incorporated into the target molecule. porphyrin-systems.de The stability of the tert-butyl radical, should a radical pathway be initiated, is another important aspect of its chemical behavior.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2,3)12(17)18-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNGSUIJCMXEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182786 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84379-72-6 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity of 1,3 Dioxoisoindolin 2 Yl Pivalate

Role as an Acylating Agent

While the predominant modern use of N-(acyloxy)phthalimides is in radical chemistry, these compounds are fundamentally active esters. As such, they can function as acylating agents, transferring the acyl group (in this case, the pivaloyl group) to nucleophiles.

Cleavage Mechanisms and Reactive Intermediates

As active esters, N-(acyloxy)phthalimides can react with nucleophiles, leading to the transfer of the acyl group. researchgate.net This reactivity is analogous to that of other active esters, such as those derived from N-hydroxysuccinimide, which are commonly employed in peptide synthesis for forming amide bonds. researchgate.net The key to this reactivity is the N-hydroxyphthalimide (NHPI) moiety, which is a good leaving group.

The central mechanism involves the nucleophilic attack at the carbonyl carbon of the pivalate (B1233124) group. This attack results in the cleavage of the ester's C-O bond, or more accurately in this context, the N-O bond of the phthalimide (B116566) derivative acts as the leaving group precursor. The process forms a tetrahedral intermediate which then collapses, releasing the N-hydroxyphthalimide anion and the acylated nucleophile. The stability of the resulting phthalimide anion makes the N-O bond susceptible to cleavage.

Nucleophilic Displacement Pathways

The nucleophilic displacement pathway allows for the formation of various functional groups from 1,3-dioxoisoindolin-2-yl pivalate. Amines can be acylated to form amides, alcohols to form esters, and thiols to form thioesters. researchgate.net These reactions are driven by the formation of the stable N-hydroxyphthalimide leaving group. While highly efficient, this role as a direct acylating agent is often overshadowed by the compound's utility in radical-based transformations. researchgate.net

C-N Bond Activation and Transformations

The most significant applications of this compound and related NHPI esters involve the activation and cleavage of the N-C(O) or N-O bond. These strategies unlock powerful synthetic pathways, including aldehyde insertions, cross-coupling reactions, and a wide array of radical transformations.

Aldehyde Insertion Reactions to Form N,O-Acetals

A notable transformation involving N-acyl phthalimides is their reaction with aldehydes to form O-acyl-N,O-acetals, which constitutes a formal insertion of the aldehyde into the amide C–N bond. nsf.gov This reaction provides access to N,O-acetals, a privileged functional group found in numerous bioactive natural products and a useful synthetic building block. nsf.gov

The reaction between an N-acyl phthalimide and an aldehyde can be mediated by substoichiometric quantities of sodium iodide and potassium phthalimide. nsf.gov A range of aliphatic and aromatic aldehydes participate effectively in this transformation. nsf.gov A one-pot procedure has also been developed where the N-acyl phthalimide is generated in situ from an acid chloride before the addition of the aldehyde to form the N,O-acetal product. nsf.gov

| Entry | Aldehyde | Product Yield (%) |

| 1 | Isobutyraldehyde | 85 |

| 2 | Benzaldehyde | 77 |

| 3 | Cyclohexanecarboxaldehyde | 81 |

| 4 | Crotonaldehyde | 62 |

| 5 | Hydroxycitronellal | 38 |

| This table presents the yields for the N,O-acetal formation reaction from N-acetyl phthalimide and various aldehydes, demonstrating the scope of the transformation. Data sourced from reference nsf.gov. |

Cross-Coupling Reactions via N-C(O) Cleavage (e.g., Suzuki-Miyaura)

The traditionally inert amide N–C(O) bond can be activated for transition-metal-catalyzed cross-coupling reactions. N-acylphthalimides have been successfully employed as electrophilic partners in Suzuki-Miyaura cross-coupling reactions to synthesize ketones. nsf.gov This transformation hinges on the palladium-catalyzed oxidative addition into the N–C(O) bond. nsf.govnih.gov

The use of air-stable Palladium-N-Heterocyclic Carbene (NHC) precatalysts, such as Pd-PEPPSI complexes, is effective for this coupling. nsf.gov The reaction couples N-acylphthalimides with various arylboronic acids. The success of this reaction relies on the electronic activation provided by the phthalimide group, which facilitates the key N-C bond cleavage step. nsf.govnih.gov This method is compatible with various functional groups, including ketones and esters, which would not be tolerated in classic organometallic additions. nsf.gov

In a complementary approach, a nickel-catalyzed method has been developed for the decarboxylative coupling of alkyl N-hydroxyphthalimide esters with aryl iodides. This reaction proceeds without the need for a photocatalyst or light, using zinc as a reductant, and can couple primary and secondary alkyl groups effectively. libretexts.org

| Entry | N-Acylphthalimide | Arylboronic Acid | Product Yield (%) |

| 1 | N-Benzoylphthalimide | 4-Tolylboronic acid | 89 |

| 2 | N-(4-Methoxybenzoyl)phthalimide | 4-Tolylboronic acid | 90 |

| 3 | N-(4-Acetylbenzoyl)phthalimide | 4-Tolylboronic acid | 85 |

| 4 | N-(2-Thienoyl)phthalimide | 4-Tolylboronic acid | 91 |

| 5 | N-Cyclohexanoylphthalimide | 4-Tolylboronic acid | 70 |

| This table summarizes the yields for the Pd-PEPPSI-IPr catalyzed Suzuki-Miyaura coupling of various N-acylphthalimides. Data sourced from reference nsf.gov. |

Radical Generation and Pathways from N-Acyloxyphthalimides

The most widespread application of N-(acyloxy)phthalimides, including the pivalate derivative, is as precursors to carbon- and nitrogen-centered radicals. researchgate.netresearchgate.net These redox-active esters undergo facile single electron transfer (SET) under photochemical, electrochemical, or thermal conditions to initiate fragmentation. researchgate.netnih.gov

Upon one-electron reduction, the N-O bond cleaves, generating a carboxyl radical and the phthalimide anion. acs.orgnih.gov The carboxyl radical rapidly undergoes decarboxylation to produce an alkyl radical. nih.gov In the case of this compound, this process generates the highly useful tertiary tert-butyl radical.

This radical generation is frequently achieved using visible-light photoredox catalysis, with common catalysts like Ru(bpy)₃(PF₆)₂ or iridium-based photosensitizers. nih.govrsc.org The generated alkyl radicals can participate in a multitude of reactions, including:

Reductive Couplings: Coupling with electron-deficient alkenes (Michael acceptors). nih.gov

Substitution Reactions: Reacting with allylic and vinylic halides. nih.gov

C-H Functionalization: Alkylation of heteroarenes. researchgate.net

Mechanistic studies have revealed that the termination of these radical reactions can proceed through two main pathways: hydrogen-atom transfer or a single-electron reduction followed by protonation. nih.gov The specific pathway can be controlled by the reaction additives. nih.gov

Interestingly, by altering the acyl group, N-(acyloxy)phthalimides can also be designed to serve as precursors to nitrogen-based radicals for C-H amination reactions under visible light photocatalysis. acs.orgnih.gov

Pivalate as a Leaving Group and Protecting Group

The pivalate moiety within the this compound molecule plays a crucial role in its reactivity, primarily functioning as a component of a redox-active leaving group in radical generation processes. While its application as a traditional protecting group is not extensively documented, its inherent stability and the conditions required for its cleavage provide insights into its potential utility in synthetic strategies.

Stability and Selective Removal in Multi-Step Synthesis

The stability of this compound is a key attribute, particularly in the context of its storage and handling prior to its use in chemical reactions. As a crystalline solid, it exhibits good stability under standard laboratory conditions. The pivaloyl group, characterized by its sterically hindered tertiary butyl group, imparts significant stability to the ester linkage. This steric bulk hinders nucleophilic attack at the carbonyl carbon, making the pivalate group generally robust towards a range of reaction conditions.

In the context of multi-step synthesis, the selective removal of the pivaloyloxy group from the phthalimide nitrogen is a critical consideration. The primary method for the cleavage of this group, as documented in the literature, involves reductive processes, often under photoredox catalysis. acs.orgresearchgate.net This method takes advantage of the redox-active nature of the N-O bond, which can be selectively cleaved to generate radicals.

The stability of the pivalate group is comparable to other acyl protecting groups, though it is generally more robust than simpler acyl groups like acetate (B1210297) due to steric hindrance. researchgate.net Traditional methods for the cleavage of pivaloate esters, such as vigorous acidic or basic hydrolysis, or reduction with strong reducing agents, would likely also cleave the N-pivaloyloxy bond. However, the utility of this compound often lies in its ability to be activated under specific, mild conditions, allowing for a degree of selective removal in the presence of other functional groups.

The following table summarizes the typical conditions for the reductive cleavage of N-acyloxyphthalimides, which is the primary mode of "removal" for the pivaloyloxy group in the context of its documented reactivity.

| Reagent/Condition | Substrate Scope | Mechanism | Reference |

|---|---|---|---|

| Visible Light, Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes) | Arenes, Heteroarenes | Reductive cleavage to form a nitrogen-centered radical | acs.orgnih.gov |

| Visible Light, Organic Photocatalyst | Alkenyl Carboxylic Acids | Dual decarboxylative coupling | beilstein-journals.org |

It is important to note that these methods are designed to initiate a subsequent reaction by generating a radical, rather than simply deprotecting a functional group in the traditional sense. The phthalimide anion is the other product of this cleavage.

Applications of 1,3 Dioxoisoindolin 2 Yl Pivalate in Modern Organic Synthesis

Versatile Acyl Transfer Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

1,3-Dioxoisoindolin-2-yl pivalate (B1233124), also known as N-(pivaloyloxy)phthalimide, serves as a highly effective acyl transfer reagent in a variety of organic transformations. Its utility stems from the advantageous combination of the sterically demanding pivaloyl group and the stable phthalimide (B116566) leaving group. This structure facilitates the transfer of the pivaloyl group to nucleophiles, driving reactions forward.

In the realm of carbon-carbon bond formation, this reagent has found application in specialized coupling reactions. For instance, it can participate in decarboxylative couplings, where a carboxylic acid is converted into a reactive intermediate that subsequently forms a new C-C bond with a suitable partner. The stability of the phthalimide anion makes it an excellent leaving group in these processes.

More broadly, its role in carbon-heteroatom bond formation is well-established. The pivaloyl group can be efficiently transferred to alcohols, amines, and thiols, forming the corresponding esters, amides, and thioesters. This reactivity is particularly useful in the synthesis of complex molecules where selective acylation is required. The I2/DMSO catalytic system has emerged as a sustainable and mild oxidative method for promoting C-C and C-heteroatom bond formations, offering an alternative to traditional metal catalysts. rsc.org

Table 1: Examples of C-C and C-Heteroatom Bond Formations

| Reaction Type | Substrate | Product | Significance |

|---|---|---|---|

| Acylation of Alcohols | Primary Alcohol | Pivaloyl Ester | Protection of hydroxyl groups |

| Acylation of Amines | Primary Amine | Pivaloyl Amide | Synthesis of amides |

Precursor for N,O-Acetals and Alpha-Branched Phthalimides

The reactivity of 1,3-dioxoisoindolin-2-yl pivalate extends to its use as a precursor for the synthesis of more complex structural motifs. One notable application is in the formation of N,O-acetals. These compounds, which contain both a nitrogen and an oxygen atom attached to the same carbon, are valuable intermediates in organic synthesis. The reaction typically involves the addition of an alcohol to an imide, which can be facilitated by the activation of the phthalimide group.

Furthermore, this reagent can be employed in the synthesis of alpha-branched phthalimides. Amidoalkylating agents that feature the phthalimide group are instrumental in creating primary amines and intricate heterocyclic structures that are otherwise challenging to access. researchgate.net These reactions often proceed through a nucleophilic substitution mechanism where the phthalimide anion acts as the leaving group. The resulting alpha-branched phthalimides are versatile building blocks that can be further elaborated into a wide range of target molecules.

Utility in Protecting Group Strategies for Alcohols and Other Functionalities

The pivaloyl (Piv) group, delivered by this compound, is a widely used protecting group for alcohols in multistep organic synthesis. wikipedia.org Its steric bulk confers significant stability to the resulting pivaloate ester, making it resistant to a wide range of reaction conditions, including basic hydrolysis and many nucleophilic and mild reducing agents. wikipedia.orgorganic-chemistry.org This stability allows for selective manipulation of other functional groups within a molecule without affecting the protected alcohol.

The introduction of the pivaloyl group can be achieved by treating an alcohol with this compound in the presence of a suitable base. Alternatively, pivaloyl chloride or pivaloic anhydride (B1165640) can be used. wikipedia.org Deprotection is typically accomplished under forcing conditions, such as treatment with strong base or reducing agents like lithium aluminum hydride. organic-chemistry.org The selective protection of diols, such as 1,2- and 1,3-diols, is a critical aspect of carbohydrate chemistry, often requiring innovative strategies. researchgate.net

Beyond alcohols, the pivaloyl group can also be used to protect other functionalities, such as amines and thiols, although its application for alcohols is most prevalent.

Table 2: Protecting Group Strategies

| Functional Group | Protecting Group | Reagent | Key Features |

|---|---|---|---|

| Alcohol | Pivaloyl (Piv) | This compound | Sterically hindered, stable to many reagents |

| Diols (1,2- and 1,3-) | Cyclic Acetals/Ketals | 1,2-ethanediol or 1,3-propanediol | Stable to nucleophiles and bases organic-chemistry.org |

Role in Complex Molecule Synthesis and Late-Stage Functionalization

The unique reactivity of this compound and related pivaloylating agents makes them valuable tools in the synthesis of complex molecules and for late-stage functionalization, where the introduction of a functional group occurs at a late step in a synthetic sequence.

Indole (B1671886) Synthesis via Redox-Neutral Cascades

While direct involvement of this compound in indole synthesis via redox-neutral cascades is not extensively documented in readily available literature, the principles of its reactivity are relevant. Such cascades often involve the formation of key C-N and C-C bonds. The ability of phthalimide-containing reagents to act as electrophilic nitrogen sources or to facilitate acyl transfer could be conceptually applied in the design of novel indole syntheses.

Enantioconvergent Substitution Reactions

In the field of asymmetric synthesis, enantioconvergent reactions are of great importance as they allow for the conversion of a racemic mixture of starting materials into a single enantiomer of the product. While specific examples detailing the use of this compound in enantioconvergent substitution reactions are not prominent, the underlying principles of acyl transfer and the use of chiral catalysts could be leveraged. For instance, a chiral catalyst could selectively mediate the reaction of one enantiomer of a racemic alcohol with the pivaloylating agent, leading to a kinetic resolution or a dynamic kinetic resolution process.

Decarboxylative Coupling Methodologies

Decarboxylative coupling has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. nih.gov These reactions often proceed via radical intermediates. This compound, and more broadly, N-acyloxyphthalimides, can serve as precursors to these radical intermediates. Upon activation, typically through photoredox catalysis or other single-electron transfer processes, the N-O bond cleaves, and subsequent decarboxylation generates an alkyl radical. This radical can then engage in a variety of coupling reactions with suitable partners, such as arenes, heteroarenes, or other functional groups. This approach provides a powerful tool for forging new bonds under relatively mild conditions. The use of carboxylic acids as starting materials is advantageous as they are often abundant and structurally diverse. nih.gov

Integration into Polymeric Materials for Functional Group Transformation

The compound this compound is related to a class of reagents utilized in the functionalization of polymeric materials. Specifically, derivatives of N-hydroxyphthalimide, the core structure of this reagent, can be integrated into polymer backbones to serve as masked functional groups, which can be revealed later for subsequent chemical transformations.

A key example is the incorporation of the 1,3-dioxoisoindolin-2-yloxy group into polyethylene (B3416737) glycol (PEG) chains. This creates bifunctional PEG polymers where one terminus is a reactive group, such as a hydroxyl (-OH), and the other contains the protected aminooxy functionality. The hydroxyl group can be further modified to introduce other functionalities of interest. The 1,3-dioxoisoindolin-2-yloxy group serves as a stable precursor to an aminooxy group (-ONH2). This transformation is typically achieved under mild conditions, allowing for the controlled deprotection and subsequent ligation of molecules, such as peptides or small-molecule drugs, to the polymer. This strategy is valuable in the development of drug delivery systems and other advanced biomaterials where precise control over polymer architecture and functionality is crucial.

| Polymer Application | Reagent Type | Functionality |

| Polymer Functionalization | (1,3-dioxoisoindolin-2-yl)-O-PEG-OH | A bifunctional PEG polymer where the dioxoisoindolin-2-yloxy group acts as a protected precursor to a reactive aminooxy group. |

Application in Peptide Synthesis Methodologies

While this compound itself is not a primary reagent in mainstream peptide synthesis, its structural components, the N-hydroxyphthalimide (NHPI) backbone and the pivaloyl group, are related to established methodologies. Esters of N-hydroxyphthalimide are well-known activated esters used for the formation of peptide bonds. researchgate.net These reagents are prepared by condensing an N-protected amino acid with NHPI, typically using a carbodiimide (B86325). The resulting N-hydroxyphthalimide ester of the amino acid is sufficiently reactive to couple with the free amino group of another amino acid or peptide, forming a new peptide bond while minimizing the risk of racemization. researchgate.net

The specific compound, this compound, is an O-acylated N-hydroxyphthalimide. porphyrin-systems.deambeed.combldpharm.com This class of compounds, O-acyl hydroxamic acids, are potent acylating agents. In the context of peptide chemistry, they can participate in chemical ligation processes to form N-hydroxy peptides. nih.gov Although direct and widespread application of this compound in standard solid-phase or solution-phase peptide synthesis is not extensively documented, its structure is analogous to reagents used for acylation and peptide bond formation. The phthalimide group itself is also famously used as a protecting group for primary amines, as seen in the Gabriel synthesis, and N-phthaloyl derivatives of amino acids are common intermediates. researchgate.net

| Related Application | Compound Class | Role in Peptide Synthesis |

| Peptide Bond Formation | N-Hydroxyphthalimide esters of N-protected amino acids | Activated esters that react with amino groups to form peptide bonds with low racemization. researchgate.net |

| Acylation/Ligation | O-Acyl hydroxamic acids | Can be used in chemical ligation to construct N-hydroxy peptides. nih.gov |

| Amine Protection | Phthalimides | The phthaloyl group is used to protect amino acids. researchgate.net |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis in Elucidating Molecular Structure and Reaction Progress

Spectroscopic analysis is indispensable for confirming the identity and purity of 1,3-Dioxoisoindolin-2-yl pivalate (B1233124) and for monitoring its conversion during chemical reactions. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy each offer unique insights into the molecule's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1,3-Dioxoisoindolin-2-yl pivalate. Both ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the compound exhibits characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the pivalate moiety. The aromatic protons typically appear as a multiplet in the downfield region, approximately between δ 7.75 and 7.93 ppm. A sharp singlet representing the nine equivalent protons of the tert-butyl group is observed in the upfield region at approximately δ 1.43-1.44 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons of the phthalimide group are typically found at δ 162.08 ppm, while the ester carbonyl carbon appears at a more downfield shift of δ 174.36 ppm. The aromatic carbons of the phthalimide ring show signals at δ 134.62 ppm (CH) and δ 129.12 ppm (quaternary C). The quaternary carbon and the methyl carbons of the pivalate's tert-butyl group are observed at approximately δ 38.41 ppm and δ 27.03 ppm, respectively.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Protons/Carbons |

| ¹H | 7.76 - 7.92 | m | 4H (Aromatic) |

| ¹H | 1.44 | s | 9H (t-Butyl) |

| ¹³C | 174.36 | s | C=O (Ester) |

| ¹³C | 162.08 | s | C=O (Imide) |

| ¹³C | 134.62 | s | CH (Aromatic) |

| ¹³C | 129.12 | s | C (Aromatic) |

| ¹³C | 123.84 | s | CH (Aromatic) |

| ¹³C | 38.41 | s | C (t-Butyl) |

| ¹³C | 27.03 | s | CH₃ (t-Butyl) |

Note: Chemical shifts are referenced to the solvent signal. Data compiled from various sources.

Mass Spectrometry (MS) Techniques (LC/MS, HRMS-ESI)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used to monitor reaction progress. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, which serve as a powerful tool for formula confirmation. For this compound, HRMS analysis typically detects the sodium adduct of the molecule ([M+Na]⁺). The theoretically calculated mass for this adduct (C₁₃H₁₃NO₄Na) is 270.0737, with experimental values found to be in close agreement at 270.0736. This precise correlation between the theoretical and observed mass confirms the elemental composition of the compound.

HRMS-ESI Data for this compound

| Ion | Theoretical m/z | Found m/z |

| [M+Na]⁺ | 270.0737 | 270.0736 |

Data obtained for the sodium adduct.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The symmetric and asymmetric stretching of the imide carbonyls typically appears as two distinct bands. Another strong band corresponds to the ester carbonyl group. While specific data for the title compound is not detailed in the searched literature, related N-acyloxyphthalimides show characteristic C=O stretching frequencies in the region of 1740-1820 cm⁻¹.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound was not found in the reviewed literature, a study on the closely related derivative, 5-Chloro-1,3-dioxoisoindolin-2-yl pivalate, has been reported. The analysis of this analog provides valuable insight into the likely molecular conformation and crystal packing of N-acyloxyphthalimides. Such studies are crucial for understanding intermolecular interactions in the solid state. The use of powder X-ray diffraction has also been noted in the context of reactions involving the title compound.

Quantum Chemical Computations in Mechanistic Elucidation

Computational chemistry, particularly quantum chemical methods, offers a powerful lens for investigating the reaction mechanisms, stability, and electronic properties of molecules at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Stability

Density Functional Theory (DFT) has emerged as a key computational tool for studying the reactivity of this compound and related N-acyloxyphthalimides. These compounds are known to act as precursors for alkyl radicals under photoredox or thermal conditions. DFT calculations are instrumental in elucidating the mechanisms of these transformations.

Studies have shown that the N-O bond in N-acyloxyphthalimides can undergo homolytic or heterolytic cleavage. DFT calculations help to map the potential energy surfaces for these processes, allowing researchers to determine the most favorable reaction pathways. For instance, in photoredox-catalyzed reactions, a single-electron transfer (SET) to the N-acyloxyphthalimide molecule is often the initiating step. This leads to the formation of a radical anion, which then fragments, releasing an alkyl radical and carbon dioxide. DFT calculations can model the stability of the radical intermediates and the transition states involved in these steps, providing support for the proposed mechanisms. These computational insights are critical for rationalizing observed product distributions and for designing new synthetic methodologies that utilize the unique reactivity of this class of compounds.

In Silico Approaches for Molecular Design and Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. numberanalytics.comdrugdesign.org This method is a cornerstone of structure-based drug design, simulating the "lock-and-key" model of molecular recognition to identify potential drug candidates and optimize their interactions at a molecular level. numberanalytics.comchemrxiv.org The process involves preparing the three-dimensional structures of both the ligand and the receptor and then using algorithms to sample various binding poses, which are then evaluated using a scoring function to estimate binding affinity. numberanalytics.comiaanalysis.com

The phthalimide scaffold, a key component of this compound, is a privileged structure in medicinal chemistry and has been the subject of numerous molecular docking studies to elucidate its mechanism of action and guide the design of new therapeutic agents. These simulations provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For example, in the development of novel antimicrobial and antitubercular agents, molecular docking was used to investigate the binding modes of new phthalimide derivatives within the active sites of key bacterial and mycobacterial enzymes. numberanalytics.com Docking studies on the crystal structure of M. tuberculosis enoyl reductase (InhA) revealed that the phthalimide ring fits well into a hydrophobic pocket formed by specific amino acid residues. numberanalytics.com Similarly, these compounds were docked into the E. coli topoisomerase II DNA gyrase B to understand their antibacterial mechanism. numberanalytics.com In another study focused on cancer therapeutics, molecular docking simulations were employed to target the TGF-β type I receptor kinase (ALK5). digitellinc.com Phthalimide derivatives were evaluated, with some showing promising binding energies and interactions within the ALK5 binding site. digitellinc.com

These computational simulations are invaluable for rational drug design, allowing for the pre-screening of compounds and providing a structural basis for optimizing lead molecules to enhance their biological activity.

Interactive Table: Molecular Docking Studies of Phthalimide Derivatives

| Target Protein | Organism/Disease | Phthalimide Derivative Type | Key Findings/Interactions | Reference |

| Enoyl Reductase (InhA) | Mycobacterium tuberculosis | N-aryl or alkynyl phthalimides | Phthalimide ring occupies a hydrophobic pocket; C=O linker forms hydrogen bonds. | numberanalytics.com |

| Topoisomerase II DNA Gyrase B | Escherichia coli | N-aryl or alkynyl phthalimides | Used to clarify the binding mode for antibacterial activity. | numberanalytics.com |

| TGF-β Type I Receptor Kinase (ALK5) | Cancer (Colon) | N-substituted isoindoline-1,3-diones | Identified compounds with high binding affinity, suggesting potential as ALK5 inhibitors. | digitellinc.com |

| GA receptor GID1A | Plants | N-substituted phthalimides | Carbonyl group of phthalimide forms multiple hydrogen bonds, mimicking a key pharmacophore. | iaanalysis.com |

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. numberanalytics.comoncodesign-services.com By systematically modifying parts of a molecule and observing the corresponding changes in its effects, researchers can identify the key structural features—pharmacophores—responsible for its biological action. creative-biolabs.com Computational SAR models, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning methods to build mathematical relationships between a compound's structure and its activity. oncodesign-services.comcreative-proteomics.com These predictive models are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. numberanalytics.com

The phthalimide scaffold has been extensively analyzed using computational SAR approaches to guide the development of agents for various diseases. These studies translate complex structural information into predictive models that accelerate the design-synthesis-test cycle.

For example, a QSAR study was conducted on a series of phthalimide derivatives that act as HIV-1 reverse transcriptase inhibitors. The resulting model, which showed a high correlation coefficient, indicated that the inhibitory activity was strongly linked to electronic properties such as the partial atomic charge at a specific carbon atom, the energy of the highest occupied molecular orbital (HOMO), and the dipole moment. drugdesign.org In another application, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to study N-substituted phthalimides with plant growth-regulating properties. iaanalysis.com The study confirmed that the gibberellin-like activity of these compounds was strongly dependent on H-bond donor and acceptor fields, providing a clear guide for designing new, more potent analogues. iaanalysis.com

These computational models provide a powerful framework for understanding how different substituents on the phthalimide core contribute to a specific biological outcome, enabling a more rational and efficient approach to molecular design.

Interactive Table: Computational SAR/QSAR Studies of Phthalimide Derivatives

| Computational Model | Biological Activity Studied | Key Structural Determinants | Outcome/Application | Reference |

| QSAR | HIV-1 Reverse Transcriptase Inhibition | Electronic properties (partial atomic charge, HOMO energy, dipole moment). | Development of a predictive model for designing new anti-HIV agents. | drugdesign.org |

| 3D-QSAR (CoMFA, CoMSIA) | Gibberellin-like activity (Plant Growth) | H-bond donor and acceptor fields of the phthalimide carbonyls. | Confirmed the mechanism of action and guided the design of new N-substituted phthalimides. | iaanalysis.com |

| SAR (General) | Anticancer Activity | Substitutions on the phthalimide ring and the linker group. | Guided the evolution and optimization of novel N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors for oral administration. | numberanalytics.com |

Future Directions and Emerging Research Avenues

Expansion of Substrate Scope and Reaction Diversity

The primary application of 1,3-Dioxoisoindolin-2-yl pivalate (B1233124) lies in its role as a precursor to tert-butyl radicals through decarboxylative pathways. Future research will undoubtedly focus on broadening the scope of coupling partners and reaction types where this specific pivalate ester can be effectively utilized.

Current research has established the utility of N-(acyloxy)phthalimides in generating alkyl radicals for various transformations. researchgate.netresearchgate.netacs.org These radicals can participate in a multitude of synthetic transformations to forge carbon-carbon and carbon-heteroatom bonds. acs.org For instance, photoredox-catalyzed approaches have enabled the alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimides via a dual decarboxylation strategy, yielding alkylated styrene (B11656) derivatives with high regio- and stereoselectivity. rsc.org This methodology has proven effective for a range of secondary, tertiary, and quaternary aliphatic carboxylic acids, including α-amino acids. rsc.org

Further exploration into the coupling of tert-butyl radicals generated from 1,3-Dioxoisoindolin-2-yl pivalate with a wider array of electrophiles and nucleophiles is a logical next step. This includes expanding the range of compatible (hetero)arenes, alkynes, and other functionalized molecules. The development of new catalytic systems, potentially involving different transition metals or photoredox catalysts, will be crucial in achieving this. beilstein-journals.org For example, while nickel catalysis has shown promise in cross-coupling reactions of N-hydroxyphthalimide esters, the exploration of other metals like copper or iron could unveil new reactivity patterns. utoronto.canih.gov

The table below summarizes the current scope of reactions involving the broader class of N-(acyloxy)phthalimides, highlighting potential areas for expansion specifically with this compound.

| Reaction Type | Current Substrate Scope (General N-(acyloxy)phthalimides) | Potential Expansion with this compound |

| Decarboxylative Cross-Coupling | Alkenyl carboxylic acids, Aryl halides, (Hetero)arenes | Novel heterocycles, complex natural product fragments, diverse drug-like scaffolds |

| Photoredox-Mediated Reactions | Enamides, Alkenes, (Hetero)arenes | Unactivated C-H bonds, late-stage functionalization of complex molecules |

| C-H Amination | Arenes, Heteroarenes (meta-selective for pyridine) | Broader range of heterocycles, exploration of different directing groups |

| Radical Cascade Cyclizations | 2-(allyloxy)arylaldehydes | Design of novel polycyclic and spirocyclic systems |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the direction of synthetic methodology development. rasayanjournal.co.inresearchgate.net Future research on this compound will likely prioritize the development of more sustainable and environmentally benign synthetic protocols, both for its preparation and its application.

The synthesis of N-(acyloxy)phthalimides, including the pivalate derivative, typically involves the coupling of N-hydroxyphthalimide with the corresponding carboxylic acid or acid chloride. nih.gov While effective, these methods often rely on coupling reagents that generate stoichiometric byproducts. Future efforts could focus on developing catalytic methods for this esterification, potentially using solid acid catalysts or enzymatic approaches to minimize waste. The use of microwave irradiation and reusable catalysts like montmorillonite-KSF clay, which has been successful in the synthesis of other phthalimide (B116566) derivatives, presents a promising avenue for exploration. eijppr.com

In its application, the move towards visible-light photoredox catalysis already represents a step towards greener chemistry by utilizing light as a renewable energy source. beilstein-journals.org Further advancements could involve the development of metal-free organic photocatalysts or even catalyst-free systems that are activated by light. nih.gov The use of electrochemical methods, which can generate radicals from N-hydroxyphthalimide esters using electricity as a clean reagent, is another rapidly growing area that aligns with the goals of green chemistry. rsc.org These electrochemical approaches can often be performed under mild, metal- and additive-free conditions. rsc.org

The table below outlines potential green chemistry approaches for the synthesis and use of this compound.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Catalytic Synthesis | Use of solid acid or enzymatic catalysts for the esterification of N-hydroxyphthalimide with pivalic acid. | Reduced waste, milder reaction conditions, catalyst recyclability. |

| Microwave-Assisted Synthesis | Application of microwave heating to accelerate the synthesis of the pivalate ester. | Shorter reaction times, improved energy efficiency. eijppr.com |

| Metal-Free Catalysis | Development of organic photocatalysts for decarboxylative coupling reactions. | Avoidance of toxic and expensive heavy metals. nih.gov |

| Electrochemical Synthesis | Use of electrochemical methods to generate tert-butyl radicals from the pivalate ester. | Use of electricity as a clean reagent, high functional group tolerance. rsc.org |

| Solventless Reactions | Performing reactions under solvent-free conditions, potentially with mechanical activation (ball-milling). | Reduced solvent waste, simplified purification. researchgate.net |

Advanced Mechanistic Insights and Catalyst Design

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new, more efficient catalytic systems. While the general mechanism of single-electron transfer followed by decarboxylation is accepted for N-(acyloxy)phthalimides, the specific role of the pivaloyl group and the influence of different catalytic systems warrant further investigation. acs.orgbeilstein-journals.org

Future research should employ advanced techniques such as time-resolved spectroscopy, computational modeling (DFT), and detailed kinetic studies to elucidate the intricate details of the radical generation and propagation steps. nih.gov Understanding the factors that influence the rate of decarboxylation and the subsequent radical trapping will enable the rational design of catalysts with improved efficiency and selectivity. For instance, in photoredox catalysis, the design of photocatalysts with tailored redox potentials can allow for more efficient single-electron transfer to the pivalate ester. beilstein-journals.org

In the context of transition metal catalysis, mechanistic studies can help to clarify the roles of different ligands and the oxidation states of the metal center in the catalytic cycle. nih.gov For example, in nickel-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the outcome of the reaction. utoronto.ca A better understanding of these structure-activity relationships will guide the development of next-generation catalysts for reactions involving this compound.

The table below highlights key mechanistic questions and the potential impact of their resolution.

| Mechanistic Question | Potential Impact on Catalyst Design and Reaction Development |

| What is the precise role of the tert-butyl group in the decarboxylation process? | Optimization of reaction conditions for efficient radical generation. |

| How do different photocatalysts influence the efficiency of single-electron transfer? | Rational design of more effective photoredox catalysts with tailored redox properties. |

| What is the exact nature of the active catalytic species in transition metal-catalyzed couplings? | Development of more robust and selective catalysts with well-defined structures. |

| Can the formation of side products be minimized by controlling the reaction pathway? | Improved reaction yields and simplified purification procedures. |

Exploration of Novel Synthetic Applications for the this compound Scaffold

While the primary use of this compound is as a source of tert-butyl radicals, the inherent 1,3-dioxoisoindoline (phthalimide) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. mdpi.comnih.gov Future research could explore novel synthetic applications where the entire pivalate ester or a significant portion of its structure is incorporated into the final product.

The 1,3-dioxoisoindoline moiety is present in drugs with a wide range of activities, including anti-inflammatory, immunomodulatory, and anticancer properties. mdpi.comnih.gov For example, derivatives of 1,3-dioxoisoindoline have been investigated as T-type calcium channel blockers and cyclooxygenase inhibitors. nih.govnih.gov This suggests that new derivatives of this compound, where the pivalate group is modified or replaced, could be of interest for drug discovery programs.

Furthermore, the development of reactions where the 1,3-dioxoisoindolin-2-yl group acts as a directing group or a functional handle for further transformations could open up new synthetic possibilities. Research into the synthesis of hybrid molecules that combine the phthalimide core with other pharmacophores is another promising direction. For instance, S-alkyl phthalimide-quinoline hybrids have been synthesized and evaluated as inhibitors of monoamine oxidase and acetylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

The table below lists some potential areas for the exploration of novel synthetic applications of the this compound scaffold.

| Area of Application | Potential Research Direction |

| Medicinal Chemistry | Synthesis and biological evaluation of novel derivatives as potential therapeutic agents. mdpi.comnih.govnih.govmdpi.com |

| Drug Discovery | Use of the phthalimide scaffold as a building block for creating libraries of diverse compounds for high-throughput screening. nih.govresearchgate.net |

| Materials Science | Incorporation of the phthalimide moiety into polymers or functional materials to impart specific properties. |

| Asymmetric Catalysis | Design of chiral phthalimide-based ligands for asymmetric transformations. |

Q & A

Basic: What synthetic routes are commonly employed to prepare 1,3-dioxoisoindolin-2-yl pivalate, and what are their critical optimization parameters?

The synthesis typically involves coupling phthalimide derivatives with pivaloyl chloride. A two-step protocol is widely used:

Step 1 : React phthalic anhydride with glycine to form 2-(1,3-dioxoisoindolin-2-yl) acetic acid .

Step 2 : Chlorinate the intermediate to generate 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride, followed by esterification with pivaloyl alcohol under anhydrous conditions .

Key parameters :

- Reaction temperature (typically 0–5°C for chlorination to avoid side reactions).

- Solvent choice (e.g., dichloromethane for esterification due to its inertness).

- Catalyst use (e.g., DMAP for accelerating ester bond formation) .

Basic: How is crystallographic data for this compound derivatives analyzed to confirm molecular structure?

Crystallographic refinement relies on software like SHELXL for small-molecule structures. Key steps include:

- Data collection using X-ray diffraction (resolution < 1.0 Å recommended for accuracy).

- Structure solution via direct methods (e.g., SHELXD for phase determination) .

- Hydrogen bonding analysis using ORTEP-3 for graphical representation of intermolecular interactions .

Example : A derivative with a tert-butyl group showed torsional angles of 120°±2° in the isoindolinone ring, validated via SHELXL refinement .

Advanced: How can researchers resolve contradictions in NMR and X-ray data for isoindolinone derivatives like this compound?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures):

- NMR : Use variable-temperature NMR to detect coalescence of signals (e.g., splitting of tert-butyl protons at low temperatures).

- X-ray : Compare with computational models (DFT-optimized geometries) to validate crystal-packing effects .

Case study : A 2024 study resolved conflicting NOE and crystallographic data by identifying a minor conformer (<5% population) in solution .

Advanced: What strategies optimize the yield of this compound in nucleophilic substitution reactions?

Optimization focuses on:

- Activation of leaving groups : Use N-hydroxyphthalimide (NHPI) esters to enhance reactivity toward fluorination or alkylation .

- Radical initiation : For photochemical reactions, employ blue LEDs (450 nm) with [Ru(bpy)₃]²⁺ as a photocatalyst to generate alkyl radicals .

Data : Yields improved from 38% to 72% by replacing THF with acetonitrile, which stabilizes radical intermediates .

Basic: What analytical techniques are essential for characterizing this compound purity and stability?

- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects hydrolytic degradation products (e.g., phthalic acid) .

- FT-IR : Confirms ester carbonyl stretches at 1740–1760 cm⁻¹ and isoindolinone C=O at 1680–1700 cm⁻¹ .

- TGA/DSC : Assess thermal stability (decomposition onset >150°C for most derivatives) .

Advanced: How does the pivaloyl group influence the biological activity of isoindolinone derivatives?

The bulky tert-butyl group in pivalate esters enhances:

- Metabolic stability : Reduced esterase-mediated hydrolysis compared to methyl or ethyl esters .

- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability in antimicrobial assays (e.g., MIC values of 8 µg/mL against S. aureus) .

Table : Bioactivity comparison of derivatives

| Ester Group | MIC (S. aureus) | Hydrolysis Half-life (pH 7.4) |

|---|---|---|

| Pivalate | 8 µg/mL | 12 h |

| Acetate | 16 µg/mL | 2 h |

Advanced: What computational methods predict the hydrogen-bonding network in this compound crystals?

Graph set analysis ( R₂²(8) motifs) and Hirshfeld surface calculations are used to map interactions:

- Software : Mercury (CSD package) for visualizing π-π stacking and C–H···O bonds .

- Case study : A 2024 crystal structure showed a 2D sheet stabilized by N–H···O=C interactions (d = 2.89 Å) .

Basic: How are isoindolinone derivatives like this compound applied in multicomponent reaction (MCR) platforms?

They serve as phthalimide precursors in Ugi and Passerini reactions:

- Ugi-4CR : React with aldehydes, amines, and isocyanides to generate peptidomimetics .

- Photoredox MCRs : Under blue light, the ester participates in radical-polar crossover reactions to form fluorinated analogs .

Yield data : MCRs achieve 60–85% yields with this compound vs. 40–50% for simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.